molecular formula C12H13Cl2N3O3 B1417655 ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate CAS No. 886361-49-5

ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate

Cat. No.: B1417655
CAS No.: 886361-49-5
M. Wt: 318.15 g/mol
InChI Key: KRAVHXJDYZGOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The general synthetic route can be described as follows:

    Starting Materials: 2,5-dichlorobenzaldehyde and ethyl acetoacetate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Affecting Cell Membranes: Altering membrane permeability or signaling pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate can be compared with other hydrazone derivatives:

    Similar Compounds: Hydrazones such as benzaldehyde hydrazone, acetone hydrazone, and salicylaldehyde hydrazone.

    Uniqueness: The presence of the 2,5-dichlorophenyl group and the acetamidoacetate moiety distinguishes it from other hydrazones, potentially imparting unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl (2E)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-6-8(13)4-5-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAVHXJDYZGOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)Cl)/NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Reactant of Route 3
Reactant of Route 3
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Reactant of Route 4
Reactant of Route 4
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Reactant of Route 5
Reactant of Route 5
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate
Reactant of Route 6
ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.